Cefotiam hexetil hydrochloride

Description

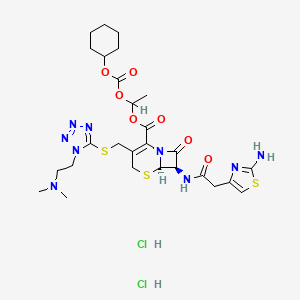

Cefotiam Hexetil Hydrochloride is the hydrochloride salt of cefotiam hexetil, an ester prodrug of cefotiam for parenteral use. Cefotiam is a semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. After administration of this compound the ester bond is cleaved, releasing active cefotiam.

Properties

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N9O7S3.2ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);2*1H/t15?,20-,23-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSANQNELHESQJ-LWBICVDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39Cl2N9O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95789-30-3 | |

| Record name | Cefotiam hexetil hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095789303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-,1-(((cyclohexyloxy) carbonyl)oxy)ethyl ester, dihydrochloride, (6R-(6-alpha,7-beta))- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTIAM HEXETIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1X7E8CLE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefotiam Hexetil Hydrochloride: A Comprehensive Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil hydrochloride is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of bacterial pathogens.[1][2] As a prodrug, it is hydrolyzed in the body to its active form, cefotiam. This guide provides an in-depth overview of the antibacterial spectrum of cefotiam, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular targets of cefotiam are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. By binding to these proteins, cefotiam disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Recent studies have elucidated the specific binding affinities of cefotiam to various PBPs. For instance, in Salmonella, cefotiam has demonstrated a high affinity for PBP3SAL, an alternative PBP utilized by the bacterium within host cells. The 50% inhibitory concentration (IC50) values for cefotiam binding to different PBPs in Salmonella have been determined as follows:

-

PBP3SAL: 0.0004 mg/mL

-

PBP3: 0.00375 mg/mL

-

PBP1A: 0.004 mg/mL

-

PBP1B: 0.0028 mg/mL

This high affinity for PBP3SAL suggests a particular efficacy of cefotiam against intracellular Salmonella.

Antibacterial Spectrum

Cefotiam exhibits a broad spectrum of in vitro activity against a range of clinically significant Gram-positive and Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values, including MIC50 and MIC90, for cefotiam against various bacterial isolates.

Gram-Positive Bacteria

| Microorganism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 27 | - | - | 0.5 - 1 |

| Staphylococcus epidermidis | - | <1.5 | - | - |

| Streptococcus pneumoniae | - | <1.5 | - | - |

| Streptococcus pyogenes | - | <1.5 | - | - |

Gram-Negative Bacteria

| Microorganism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | <1.5 | - | - |

| Klebsiella pneumoniae | - | <1.5 | - | - |

| Proteus mirabilis | - | <1.5 | - | - |

| Haemophilus influenzae | - | <1.5 | - | - |

Note: Cefotiam is generally not active against Pseudomonas aeruginosa, Enterococcus species, and methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Protocols

The determination of the in vitro antibacterial activity of cefotiam is typically performed using standardized antimicrobial susceptibility testing methods. The following outlines the key experimental protocols.

Agar Dilution Method

The agar dilution method is a reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

a. Media Preparation:

-

Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions.

-

The pH of the medium is adjusted to between 7.2 and 7.4 at room temperature.

-

A series of MHA plates containing twofold serial dilutions of cefotiam are prepared.

b. Inoculum Preparation:

-

Bacterial isolates are grown on a suitable agar medium to obtain isolated colonies.

-

Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

The standardized inoculum is further diluted to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.

c. Inoculation and Incubation:

-

The prepared bacterial inocula are spotted onto the surface of the cefotiam-containing MHA plates.

-

Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation:

-

The MIC is recorded as the lowest concentration of cefotiam that completely inhibits visible growth of the organism.

Disk Diffusion Method

The disk diffusion method is a widely used qualitative or semi-quantitative method for antimicrobial susceptibility testing.

a. Media and Inoculum Preparation:

-

Mueller-Hinton Agar plates are prepared as described for the agar dilution method.

-

A standardized bacterial inoculum (0.5 McFarland) is prepared.

b. Inoculation and Disk Application:

-

A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of the MHA plate.

-

Paper disks impregnated with a standard concentration of cefotiam (e.g., 30 µg) are placed on the agar surface.

c. Incubation and Interpretation:

-

Plates are incubated under the same conditions as the agar dilution method.

-

The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters.

-

The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" based on established clinical breakpoints.

Conclusion

This compound demonstrates a valuable antibacterial spectrum, particularly against common Gram-positive and Gram-negative pathogens encountered in clinical practice. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis through binding to essential PBPs, provides a strong basis for its therapeutic efficacy. The standardized methodologies outlined in this guide are crucial for the accurate assessment of its in vitro activity and for guiding appropriate clinical use. Further research into its activity against a broader range of contemporary clinical isolates will continue to define its role in the management of infectious diseases.

References

Cefotiam hexetil hydrochloride chemical structure and properties

An In-depth Technical Guide to Cefotiam Hexetil Hydrochloride: Chemical Structure and Properties

Introduction

This compound is an orally administered third-generation cephalosporin antibiotic.[1][2][3][4] It functions as a prodrug, meaning it is converted into its active form, cefotiam, within the body.[2][3][4][5] Cefotiam itself is a broad-spectrum, semi-synthetic, beta-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][6][7][8] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is the dihydrochloride salt of the 1-(cyclohexyloxycarbonyloxy)ethyl ester of cefotiam.[5][9][10] This esterification enhances the molecule's oral bioavailability.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride[5] |

| CAS Number | 95789-30-3[2][5][11] |

| Molecular Formula | C₂₇H₃₉Cl₂N₉O₇S₃[3][5][6] (also cited as C₂₇H₃₇N₉O₇S₃·2HCl)[1][9][12] |

| Molecular Weight | 768.76 g/mol [3][5][6][11][12] |

| Synonyms | CTM-HE, SCE-2174, Pansporin T[2][5][9][10] |

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its formulation and delivery.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Solid, white crystalline powder[13][14] |

| Melting Point | 120-130°C[9] |

| Solubility | DMSO: 55 mg/mL (71.54 mM)[1] to 100 mg/mL (130.07 mM)[6] |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere[9] |

Pharmacology

Mechanism of Action

This compound itself has no antibacterial activity.[2][3][4] After oral administration, it is absorbed and its ester bond is cleaved by esterases in the body to release the active metabolite, cefotiam.[5]

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][15] The process involves several key steps:

-

Target Binding: Cefotiam binds with high affinity to penicillin-binding proteins (PBPs).[5][7][8][15]

-

Inhibition of Transpeptidation: PBPs are transpeptidases essential for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains to form a rigid cell wall.[5][15]

-

Cell Lysis: By inhibiting this cross-linking process, cefotiam disrupts cell wall integrity, leading to a weakened structure that cannot withstand the internal osmotic pressure, ultimately causing bacterial cell lysis and death.[5][15]

Cefotiam is noted for its stability against some beta-lactamases, enzymes produced by bacteria that can inactivate many beta-lactam antibiotics.[7][15]

Pharmacokinetics

The pharmacokinetic profile of Cefotiam is characterized by its transformation from the prodrug form and subsequent distribution and elimination.

Table 3: Pharmacokinetic Parameters of Cefotiam

| Parameter | Value | Notes |

| Bioavailability | ~45-60% (Oral, Intramuscular) | Following administration of cefotiam hexetil.[7][16] |

| Protein Binding | ~40%[7][16][17] | |

| Metabolism | Prodrug is hydrolyzed to active cefotiam.[5] Cefotiam itself has minimal hepatic metabolism.[17] | |

| Elimination Half-life | ~1 hour[7][8][16] | In subjects with normal renal function. |

| Time to Peak Plasma Conc. | 2.1 hours | After a 400 mg oral dose of cefotiam hexetil.[16] |

| Peak Plasma Concentration | 2.6 mg/L | After a 400 mg oral dose of cefotiam hexetil.[16] |

| Excretion | Primarily renal (unchanged drug)[7][16][17] | 60-80% of the dose is excreted in urine within 8 hours.[16] |

| Distribution | High concentrations in kidney, heart, prostate, bile, and ascitic fluid.[7][17] |

Antibacterial Spectrum

Cefotiam has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7][8] It is particularly active against many species of the Enterobacteriaceae family.[7] However, it notably lacks activity against Pseudomonas aeruginosa.[7][16][18] Its effectiveness extends to methicillin-susceptible Staphylococcus aureus and various streptococci.[16][18]

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC), a key measure of antibiotic efficacy.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method used to determine the in vitro susceptibility of bacteria to an antimicrobial agent.

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of Cefotiam hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO), as specified by standard guidelines (e.g., CLSI).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain to be tested on an appropriate agar medium overnight at 35-37°C.

-

Select several colonies and suspend them in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted Cefotiam.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

-

The MIC is defined as the lowest concentration of Cefotiam that completely inhibits visible growth of the organism.

-

Conclusion

This compound is a clinically significant oral prodrug antibiotic. Its conversion to the active cefotiam allows for effective treatment of a broad range of bacterial infections. A thorough understanding of its chemical properties, mechanism of action, and pharmacokinetic profile is vital for its optimal use in clinical settings and for guiding future research and development in the field of antibacterial agents.

References

- 1. This compound | Antibiotic | TargetMol [targetmol.com]

- 2. glpbio.com [glpbio.com]

- 3. Cefotiam hexetil (hydrochloride) - MedChem Express [bioscience.co.uk]

- 4. glpbio.com [glpbio.com]

- 5. This compound | C27H39Cl2N9O7S3 | CID 175647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Cefotiam - Wikipedia [en.wikipedia.org]

- 8. Cefotiam | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Cefotiam [drugfuture.com]

- 11. raybiotech.com [raybiotech.com]

- 12. GSRS [precision.fda.gov]

- 13. Cefotiam hexetil dihydrochloride | CymitQuimica [cymitquimica.com]

- 14. Page loading... [wap.guidechem.com]

- 15. What is the mechanism of Cefotiam Hydrochloride? [synapse.patsnap.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Clinical pharmacokinetics of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Cefotiam Hexetil Hydrochloride for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil hydrochloride is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefotiam, which exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. The successful formulation of this compound into a stable, bioavailable, and effective dosage form is critically dependent on a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of these properties, offering crucial data and methodologies for formulation scientists.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational drug formulation. These properties influence everything from manufacturing processes to the in vivo performance of the drug product.

General Properties

| Property | Value | Reference |

| Chemical Name | 1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride | [1] |

| CAS Number | 95789-30-3 | [2][3] |

| Molecular Formula | C₂₇H₃₉Cl₂N₉O₇S₃ | [1][2] |

| Molecular Weight | 768.76 g/mol | [2][3] |

Solubility

The solubility of this compound is a critical factor influencing its dissolution rate and subsequent absorption.

| Solvent | Solubility | Reference |

| Water | 33 mg/mL | [3] |

| Ethanol | 22 mg/mL | [3] |

| DMSO | 100 mg/mL (130.07 mM) | [2][3] |

Note: The aqueous solubility of ionizable compounds like this compound is pH-dependent. Further studies are required to establish a detailed pH-solubility profile, which is essential for predicting its behavior in the gastrointestinal tract and for the development of oral dosage forms.

Dissociation Constant (pKa)

Melting Point

The melting point is a key indicator of a compound's purity and can influence manufacturing processes such as milling and heat-sensitive formulation techniques. The available data suggests a melting point range rather than a sharp melting point, which may indicate decomposition upon heating.

| Property | Value | Reference |

| Melting Point | 120-130°C | [4] |

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact a drug's solubility, dissolution rate, stability, and bioavailability. To date, no specific polymorphic forms of this compound have been detailed in publicly available literature. A thorough solid-state characterization is a critical step in preformulation to identify and characterize any potential polymorphs.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This property is critical for determining appropriate storage conditions, packaging, and manufacturing environments to prevent degradation and changes in physical properties. There is no specific public data on the hygroscopicity of this compound.

Stability Profile

This compound is known to be unstable, particularly in solution. Understanding its degradation pathways is essential for developing a stable formulation with an adequate shelf-life.

Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule. A study on cefotiam hydrochloride (the active moiety) identified isomeric impurities under long-term stability and high-temperature conditions.[5][6] Specifically, the Δ3(4) isomer of cefotiam was identified as a degradation product.[5]

Degradation under Stress Conditions:

-

Acidic and Alkaline Hydrolysis: Cephalosporins are generally susceptible to hydrolysis, with the β-lactam ring being a primary site of degradation. A study on cefotiam hydrochloride showed the formation of impurities under both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions at room temperature.[5]

-

Oxidative Degradation: The presence of a thioether linkage in the C-3 side chain suggests potential susceptibility to oxidation. The aforementioned study also subjected cefotiam hydrochloride to oxidative stress using 10% H₂O₂.[5]

-

Thermal Degradation: The molecule shows susceptibility to degradation at elevated temperatures.[5]

A comprehensive forced degradation study on this compound would be necessary to fully elucidate its degradation pathways and identify all significant degradation products.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., HCl for pH 1-2, phosphate buffers for pH 3-8).

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Withdraw an aliquot of the supernatant, filter it through a suitable filter (e.g., 0.45 µm), and dilute it appropriately.

-

Quantification: Analyze the concentration of the dissolved drug in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is limited).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve or by analyzing the first derivative of the curve.[7][8]

Melting Point and Thermal Analysis (Differential Scanning Calorimetry - DSC)

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm on the resulting DSC thermogram. The thermogram can also provide information on other thermal events such as desolvation or decomposition.

Polymorphism Screening (X-ray Powder Diffraction - XRPD)

-

Sample Preparation: Gently grind the this compound sample to a fine powder.

-

Instrument Setup: Mount the powdered sample in a sample holder of the XRPD instrument.

-

Data Acquisition: Expose the sample to monochromatic X-ray radiation and scan over a specific range of 2θ angles (e.g., 2° to 40°).

-

Data Analysis: The resulting diffraction pattern, which is a plot of diffraction intensity versus 2θ angle, is a unique fingerprint for a specific crystalline form. Different polymorphs will produce distinct XRPD patterns.[9][10]

Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)

-

Sample Preparation: Place a known weight of the this compound sample in the DVS instrument.

-

Instrument Program: Subject the sample to a pre-defined humidity program, typically starting from a low relative humidity (RH) (e.g., 0% or 5%) and incrementally increasing to a high RH (e.g., 90% or 95%), followed by a desorption phase of decreasing RH.

-

Data Acquisition: The instrument continuously measures the change in mass of the sample as a function of RH at a constant temperature.

-

Data Analysis: A sorption-desorption isotherm is generated by plotting the percentage change in mass versus RH. The shape of the isotherm and the extent of water uptake provide a quantitative measure of the material's hygroscopicity.[11][12][13][14]

Forced Degradation Studies

-

Stress Conditions: Subject this compound to a variety of stress conditions as recommended by ICH guidelines, including:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C) and moist heat.

-

Photodegradation: Exposure to UV and visible light.[5][15][16][17]

-

-

Sample Analysis: At various time points, withdraw samples and analyze them using a stability-indicating HPLC method.

-

Data Analysis: Quantify the parent drug and any degradation products. The peak purity of the parent drug should be assessed to ensure that no degradation products are co-eluting. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.

Visualization of Key Relationships and Workflows

Relationship between Physicochemical Properties and Formulation Strategy

Caption: Interplay of physicochemical properties and formulation development.

Experimental Workflow for Solid-State Characterization

Caption: Workflow for comprehensive solid-state characterization of an API.

Conclusion

The physicochemical properties of this compound present a multifaceted challenge for formulation scientists. Its solubility, potential for polymorphism, and inherent instability necessitate a rigorous preformulation program. By systematically determining the properties outlined in this guide and applying the described experimental protocols, researchers and drug development professionals can build a robust understanding of this molecule. This knowledge is paramount for the development of a stable, safe, and effective oral dosage form of this compound, ultimately ensuring its therapeutic benefit to patients. Further investigation into a detailed pH-solubility profile, a comprehensive solid-state screening for polymorphs, and a thorough analysis of its degradation pathways are highly recommended to de-risk the formulation development process.

References

- 1. This compound | C27H39Cl2N9O7S3 | CID 175647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleck.co.jp [selleck.co.jp]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. X-Ray Powder Diffraction | USP [usp.org]

- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 12. mt.com [mt.com]

- 13. skpharmteco.com [skpharmteco.com]

- 14. Moisture Sorption Properties Research of Chemical Reference Substances Based on Dynamic Vapor Sorption Analysis Technology [journal11.magtechjournal.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ptfarm.pl [ptfarm.pl]

Stability of the Beta-Lactam Ring in Cefotiam Hexetil Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the beta-lactam ring in Cefotiam hexetil hydrochloride, a third-generation oral cephalosporin. This compound is a prodrug that is hydrolyzed in the body to release the active moiety, cefotiam.[1][2] The integrity of the beta-lactam ring is paramount to the antibiotic's efficacy, as its cleavage renders the drug inactive.[3] This document details the factors influencing the stability of this critical structural component, outlines experimental protocols for its assessment, and presents known degradation pathways.

Core Concepts of Beta-Lactam Ring Stability

The susceptibility of the beta-lactam ring to hydrolysis is a well-documented characteristic of this class of antibiotics. The four-membered ring is inherently strained, making it susceptible to nucleophilic attack and subsequent cleavage.[4] The stability of the beta-lactam ring in cephalosporins like cefotiam is influenced by several factors, including pH, temperature, and the presence of enzymes such as beta-lactamases.[5][6] Generally, cephalosporins exhibit a U-shaped pH-rate profile, with maximum stability typically observed in the slightly acidic to neutral pH range.[7]

Quantitative Stability Data

The following table summarizes the expected qualitative stability of this compound based on general knowledge of cephalosporins.

| Stress Condition | Expected Impact on Beta-Lactam Ring Stability | Primary Degradation Pathway |

| Acidic pH (e.g., 0.1 M HCl) | Decreased stability | Hydrolysis of the beta-lactam ring |

| Neutral pH (e.g., Water) | Relatively stable | Slow hydrolysis |

| Alkaline pH (e.g., 0.1 M NaOH) | Significantly decreased stability | Base-catalyzed hydrolysis of the beta-lactam ring |

| Oxidative (e.g., H₂O₂) | Potential for degradation | Oxidation of the sulfur atom in the dihydrothiazine ring and potential cleavage of the beta-lactam ring |

| Thermal (e.g., 60-80°C) | Decreased stability | Accelerated hydrolysis and potential isomerization |

| Photolytic (e.g., UV light) | Potential for degradation | Photochemical reactions leading to ring cleavage or modification |

Experimental Protocols for Stability Assessment

To evaluate the stability of the beta-lactam ring in this compound, forced degradation studies are essential. These studies, conducted under conditions more severe than accelerated stability testing, help to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Study Protocol (Adapted from studies on Cefotiam Hydrochloride)

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at room temperature for a defined period (e.g., 3 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at room temperature for a defined period (e.g., 3 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 10%). Store at room temperature for a defined period (e.g., 20 minutes).

-

Thermal Degradation: Heat the stock solution in an oven at a specified temperature (e.g., 60°C for 5 days or 80°C for 12 hours).

-

Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

-

Following exposure to the stress conditions, dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC-MS/MS Method (Adapted from a study on Cefotiam hexetil impurities)

-

Chromatographic Column: Agilent SB-C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent.

-

Mobile Phase: A gradient elution using:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Gradient Program:

Time (min) % B 0 3 5 3 15 20 20 40 30 60 | 40 | 80 |

-

Flow Rate: 0.3 mL/min.

-

Detection: DAD at 254 nm and MS/MS detection.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

Degradation Pathways and Visualization

The degradation of this compound can proceed through several pathways, primarily involving the hydrolysis of the beta-lactam ring and the ester linkage of the hexetil prodrug. Isomerization of the double bond in the dihydrothiazine ring is also a potential degradation route.

Caption: Factors influencing the degradation of this compound.

The primary degradation pathway for cephalosporins involves the opening of the beta-lactam ring. This can be initiated by nucleophilic attack from water, hydroxide ions, or other nucleophiles present in the solution.

Caption: Generalized mechanism of beta-lactam ring hydrolysis.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Experimental workflow for forced degradation studies.

Conclusion

The stability of the beta-lactam ring is a critical quality attribute of this compound. While specific quantitative stability data remains elusive in publicly accessible literature, a thorough understanding of the general principles of cephalosporin degradation, coupled with robust experimental protocols, allows for a comprehensive assessment of its stability profile. Forced degradation studies are indispensable for identifying potential degradants and developing validated, stability-indicating analytical methods. This knowledge is crucial for ensuring the quality, safety, and efficacy of this compound throughout its lifecycle, from development to clinical use. Further research into the specific degradation kinetics of this compound would be beneficial for a more precise prediction of its shelf-life and stability under various conditions.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | C27H39Cl2N9O7S3 | CID 175647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The activity of cefotiam on beta-lactamase-producing bacteria in an in-vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]

The Journey of a Third-Generation Cephalosporin: A Technical Guide to the Discovery and Development of Cefotiam Hexetil Hydrochloride

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefotiam hexetil hydrochloride is an orally active third-generation cephalosporin antibiotic that has played a significant role in the treatment of various bacterial infections. As a prodrug, it is hydrolyzed in the body to its active form, cefotiam, which exhibits a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative pathogens. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, synthesis, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development and infectious disease research.

Discovery and Development History

Cefotiam was first patented in 1973 and approved for medical use in 1981. It was initially developed by Takeda Pharmaceutical Co., Ltd. as a parenteral third-generation cephalosporin. Recognizing the need for an oral formulation to improve patient compliance and facilitate outpatient treatment, the hexetil ester prodrug, this compound, was subsequently developed. This modification allows for oral administration, after which the compound is readily absorbed and hydrolyzed by esterases in the body to release the active cefotiam moiety.

Mechanism of Action

The bactericidal effect of cefotiam is achieved through the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, cefotiam targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis. By acylating the transpeptidase domain of PBPs, cefotiam blocks the cross-linking of peptidoglycan chains. This disruption of the cell wall structure leads to the activation of autolytic enzymes, resulting in bacterial cell lysis and death.

Cefotiam has demonstrated a high affinity for multiple PBPs, which contributes to its potent and broad-spectrum activity. Its ability to penetrate the outer membrane of Gram-negative bacteria allows it to effectively reach its target PBPs in the periplasmic space.[1]

Mechanism of action of this compound.

Data Presentation

Pharmacokinetic Properties of Cefotiam

The pharmacokinetic profile of cefotiam has been well-characterized in numerous studies. The oral administration of this compound leads to the systemic availability of the active drug, cefotiam. Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Species | Administration | Reference |

| Oral Bioavailability | ~45% | Human | 400 mg Cefotiam hexetil | [2] |

| Protein Binding | ~40% | Human | - | [1][3][4] |

| Elimination Half-life | ~1 hour | Human (normal renal function) | Intravenous | [1][2][3][5] |

| up to 12-13 hours | Human (severe renal impairment) | Intravenous | [2] | |

| ~2.65 hours | Human (neonates) | Intravenous | [2] | |

| Renal Excretion | 50-70% of dose | Human | Intravenous | [3][4] |

| Peak Serum Concentration (Cmax) | 2.6 mg/L | Human | 400 mg Cefotiam hexetil (oral) | [2] |

| Time to Peak (Tmax) | 2.1 hours | Human | 400 mg Cefotiam hexetil (oral) | [2] |

In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

Cefotiam exhibits potent in vitro activity against a broad range of clinically relevant bacteria. The following table presents the MIC values for cefotiam against several key pathogens.

| Organism | MIC Range (µg/mL) | Notes | Reference |

| Staphylococcus aureus (methicillin-susceptible) | 0.25 - 32 | [6] | |

| Escherichia coli | - | Active | [2] |

| Klebsiella pneumoniae | - | Active | [2] |

| Proteus mirabilis | 1.56 | [7] | |

| Haemophilus influenzae | - | Active |

Note: MIC values can vary depending on the strain and testing methodology.

Clinical Efficacy of this compound

Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections.

| Indication | Dosage | Clinical Success Rate | Reference |

| Acute Ear, Nose, and Throat Infections | 600 mg daily | 90% (improvement/cure) | [8] |

| Super-infected Chronic Sinusitis | 200 mg twice daily | 82% (cure/improvement) | [9] |

| Lower Respiratory Tract Infections | 1 g twice daily (intravenous cefotiam) | 90% (satisfactory response) | [2] |

| Bacteremia (E. coli, Klebsiella spp., P. mirabilis) | - | 71.9% (treatment success) | [10] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the esterification of cefotiam with 1-iodoethyl cyclohexyl carbonate. The following is a generalized workflow based on patented synthesis methods.

Generalized synthesis workflow for this compound.

Detailed Methodologies:

Numerous patents describe specific reaction conditions. A representative method involves:

-

Potassium Salt Formation: Cefotiam hydrochloride is reacted with a base such as potassium bicarbonate or potassium acetate in a solvent system like acetone and water to form the potassium salt of cefotiam.[11]

-

Esterification: The cefotiam potassium salt is then reacted with an esterifying agent, typically 1-iodoethyl cyclohexyl carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction is often carried out at low temperatures (e.g., -5 to 0 °C).

-

Purification of Cefotiam Hexetil: The resulting crude cefotiam hexetil is purified. This can involve extraction with a solvent like ethyl acetate, washing with brine, and then evaporation of the solvent.

-

Hydrochloride Salt Formation: The purified cefotiam hexetil is dissolved in an organic solvent, and hydrogen chloride gas or a solution of HCl in a solvent like ether is introduced to precipitate this compound.

-

Final Purification: The final product may be further purified by recrystallization from a suitable solvent system, such as ethanol and isopropanol, to yield a high-purity product.[12]

Note: Specific molar ratios, temperatures, reaction times, and purification techniques can vary between different patented methods, influencing the yield and purity of the final product.

In Vitro Susceptibility Testing

The in vitro activity of cefotiam is typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Generalized Broth Microdilution Protocol:

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: Cefotiam is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

-

MIC Determination: The MIC is read as the lowest concentration of cefotiam that completely inhibits visible bacterial growth.

Disk Diffusion Test:

Interpretive criteria for the disk diffusion test using a 30-µg cefotiam disk have been established. For susceptible strains, the zone of inhibition is typically ≥18 mm, while for resistant strains, it is ≤14 mm.[13]

In Vivo Efficacy Studies

Animal models are crucial for evaluating the in vivo efficacy of antibiotics. A common model for urinary tract infections is described below.

Mouse Model of Proteus mirabilis Urinary Tract Infection:

-

Infection Induction: Mice are infected intraurethrally with a clinical isolate of Proteus mirabilis.

-

Treatment: A few days post-infection, treatment is initiated. Cefotiam is administered subcutaneously at various doses (e.g., twice daily for 5 days).[7]

-

Endpoint Evaluation: The therapeutic effect is assessed by quantifying the bacterial load in the bladder and kidneys after the treatment period.[7] A significant reduction or complete eradication of bacteria in these organs indicates efficacy.

Logical Relationships and Pathways

The development and application of this compound follow a logical progression from its chemical properties to its clinical utility.

Logical pathway from drug design to clinical use.

Conclusion

This compound stands as a testament to the successful application of prodrug chemistry to enhance the therapeutic utility of a potent parenteral antibiotic. Its broad spectrum of activity, coupled with the convenience of oral administration, has made it a valuable agent in the management of a wide range of bacterial infections. This technical guide has provided a detailed overview of its discovery, mechanism of action, synthesis, and key experimental data, offering a comprehensive resource for the scientific community. Further research into this and similar compounds can continue to advance the field of antibacterial drug development.

References

- 1. Cefotiam | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cefotiam: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 3. Clinical pharmacokinetics of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics of Cefotiam | Semantic Scholar [semanticscholar.org]

- 5. journals.asm.org [journals.asm.org]

- 6. toku-e.com [toku-e.com]

- 7. Comparative activities of cefotiam and cefazolin against urinary tract infections with Proteus mirabilis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of cefotiam hexetil in the treatment of ear, nose and throat infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Efficacy and tolerance of cefotiam hexetil in the super-infected chronic sinusitis. A randomized, double-blind study in comparison with cefixime] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical evaluation of cefotiam in the treatment of bacteremia caused by Escherichia coli, Klebsiella species, and Proteus mirabilis: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN102424687A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. Cefotiam susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of Cefotiam Hexetil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Cefotiam hexetil hydrochloride, a prodrug of the second-generation cephalosporin antibiotic, Cefotiam. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses. This information is crucial for the structural elucidation, identification, and quality control of this important pharmaceutical compound.

Introduction

This compound is an orally administered β-lactam antibiotic. As a prodrug, it is hydrolyzed in the body to its active form, Cefotiam. A thorough understanding of its spectroscopic properties is essential for ensuring its identity, purity, and stability throughout the drug development and manufacturing processes. This guide summarizes the key spectroscopic data and methodologies for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of Cefotiam

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.45 | d | 1H | -NH (amide) |

| 7.15 | s | 2H | -NH₂ (amino) |

| 6.69 | s | 1H | Thiazole-H |

| 5.61 | dd | 1H | H-7 |

| 5.05 | d | 1H | H-6 |

| 4.30 | d | 1H | -CH₂-S- |

| 4.15 | d | 1H | -CH₂-S- |

| 3.66 | s | 2H | -CH₂-CO- |

| 3.52 | d | 1H | H-2 |

| 3.33 | d | 1H | H-2 |

| 4.45 | t | 2H | -N-CH₂- |

| 2.78 | t | 2H | -CH₂-N(CH₃)₂ |

| 2.54 | s | 6H | -N(CH₃)₂ |

Data is for the active moiety, Cefotiam, and serves as a reference.

¹³C NMR Spectral Data of Cefotiam

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 170.5 | C | -C=O (amide) |

| 167.1 | C | -C=O (carboxyl) |

| 163.0 | C | β-lactam C=O |

| 149.8 | C | Tetrazole C |

| 141.2 | C | Thiazole C-2 |

| 117.0 | C | Thiazole C-5 |

| 107.5 | CH | Thiazole C-4 |

| 59.2 | CH | C-7 |

| 57.5 | CH | C-6 |

| 56.9 | CH₂ | -N-CH₂- |

| 48.0 | CH₂ | -CH₂-N(CH₃)₂ |

| 43.5 | CH₃ | -N(CH₃)₂ |

| 34.5 | CH₂ | -CH₂-CO- |

| 28.9 | CH₂ | C-2 |

| 25.8 | CH₂ | -CH₂-S- |

Data is for the active moiety, Cefotiam, and serves as a reference.

Experimental Protocol for NMR Analysis

-

Instrument: Varian INOVA 600 MHz NMR Spectrometer.[1]

-

Sample Preparation: A solution of Cefotiam hydrochloride (approximately 10 mg) is prepared in deuterated dimethyl sulfoxide (DMSO-d6).[1]

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal reference standard (δ = 0.00 ppm).[1]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at 25°C. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3200 | N-H | Stretching (Amide and Amine) |

| ~3000-2850 | C-H | Stretching (Alkyl) |

| ~1770 | C=O | Stretching (β-lactam carbonyl) |

| ~1750 | C=O | Stretching (Ester carbonyl) |

| ~1670 | C=O | Stretching (Amide I) |

| ~1540 | N-H | Bending (Amide II) |

| ~1250 | C-O | Stretching (Ester) |

Experimental Protocol for IR Analysis

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample of this compound can be prepared for analysis using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound.

Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 696.2 | [M+H]⁺ (protonated molecule of Cefotiam hexetil) |

| 526.1 | [M+H]⁺ of Cefotiam (loss of the hexetil ester group) |

| 399.1 | Fragment ion |

| 271.1 | Fragment ion |

| 156.1 | Fragment ion |

Fragmentation data is based on the analysis of Cefotiam and its derivatives and may be representative for this compound.

Experimental Protocol for MS Analysis

-

Instrument: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an ESI source.[2][3]

-

Chromatographic Separation: An Agilent SB-C18 column (or equivalent) is used for separation. The mobile phase typically consists of a gradient of acetonitrile and water with 0.1% formic acid.[2][3]

-

Mass Spectrometry Conditions:

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Cefotiam Hexetil Hydrochloride

These application notes provide a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of Cefotiam hexetil hydrochloride, tailored for researchers, scientists, and professionals in drug development. The protocols herein detail the necessary reagents, instrumentation, and methodologies for the identification and quantification of this compound and its related impurities.

Introduction

This compound is a second-generation cephalosporin antibiotic.[1] Its efficacy and safety are dependent on its purity. Therefore, a robust analytical method is crucial for quality control, stability studies, and formulation development. Reversed-phase HPLC (RP-HPLC) is a primary and effective method for analyzing Cefotiam and its potential impurities.[1][2] This document outlines a validated HPLC method for this purpose.

Analytical Method Overview

The described method utilizes reversed-phase chromatography with UV detection to separate this compound from its degradation products and impurities. The method is sensitive, rapid, and reliable for the analysis of Cefotiam hexetil and its related substances, making it suitable for quality control applications.[3][4]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: HPLC Analysis Workflow for this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard and samples

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Deionized water

-

Hydrochloric acid (0.1 M) for forced degradation

-

Sodium hydroxide (0.1 M) for forced degradation

-

Hydrogen peroxide (10%) for forced degradation

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis. Two potential methods are presented based on available literature.

| Parameter | Method 1 | Method 2 |

| HPLC System | HPLC with Diode Array Detector (DAD) or UV Detector | HPLC with UV Detector |

| Column | Agilent SB-C18 (150 mm x 2.1 mm, 3.5 µm)[3] | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in water[3] | Phosphate Buffer (pH 7.2)[2] |

| Mobile Phase B | Acetonitrile[3] | Acetonitrile[2] |

| Gradient Program | Time (min)/%B: 0/3, 5/3, 15/20, 20/40, 30/60, 40/80[3] | Time (min)/%B: 0/3, 20/10, 50/25, 51/3, 55/3[5] |

| Flow Rate | 0.3 mL/min[3] | 1.0 mL/min[2] |

| Injection Volume | Not specified, typically 10-20 µL | 20 µL[2] |

| Column Temperature | Not specified, typically ambient or 40°C[2] | 40°C[2] |

| Detection Wavelength | 254 nm[3] | 254 nm[2] |

Standard and Sample Preparation

Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in deionized water to obtain a known concentration (e.g., 1 mg/mL).

Sample Solution: Accurately weigh and dissolve the this compound sample in deionized water to achieve a concentration similar to the standard solution.[3]

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method.[6][7]

Acid Degradation: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M HCl and keep at room temperature for 3 hours.[2] Neutralize the solution before injection.

Alkaline Degradation: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M NaOH and maintain at room temperature for 3 hours.[2] Neutralize the solution prior to analysis.

Oxidative Degradation: Dissolve 20 mg of this compound in 1.0 mL of 10% H₂O₂ and store at room temperature for 20 minutes.[2]

The following diagram illustrates the workflow for forced degradation studies.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Determination of unknown impurities in cefotiam hexetil by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Cefotiam Hexetil Hydrochloride by Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins, leading to cell lysis.[1] Cefotiam hexetil hydrochloride is a prodrug of cefotiam, designed for oral administration. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values, providing quantitative results that are essential for antimicrobial research and development, and for guiding therapeutic choices.

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the microdilution plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with lids

-

Bacterial strains (e.g., quality control strains, clinical isolates)

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35 ± 2°C)

-

Pipettes and sterile, disposable tips

-

Multichannel pipette

-

Sterile reservoirs

-

Vortex mixer

Data Presentation

Quality Control Parameters

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 29213™ (Note: for broth microdilution, S. aureus ATCC® 29213 is typically used, whereas ATCC® 25923 is used for disk diffusion).[2]

It is imperative for individual laboratories to establish their own internal QC ranges for this compound. This can be achieved by testing the QC strains over a series of 20 to 30 independent experiments and calculating the mean and standard deviation of the MIC values.

Table 1: Example Quality Control Log for this compound MIC

| Date | QC Strain | Cefotiam MIC (µg/mL) | Analyst | Lot Number (Media) | Lot Number (Drug) | Within Range (Y/N) |

| YYYY-MM-DD | E. coli ATCC® 25922™ | |||||

| YYYY-MM-DD | S. aureus ATCC® 29213™ |

MIC Interpretive Criteria

MIC interpretive criteria (breakpoints) categorize a microorganism as Susceptible (S), Intermediate (I), or Resistant (R) to an antibiotic. As of the latest CLSI M100 and EUCAST documents, specific MIC breakpoints for Cefotiam are not listed.[2][3][4] Therefore, researchers should consult with infectious disease specialists and refer to relevant pharmacological and clinical data to establish appropriate interpretive criteria for their studies. A 1985 study proposed tentative MIC breakpoints for cefotaxime, a related cephalosporin, as ≤8 µg/mL for susceptible and >32 µg/mL for resistant, which may serve as a historical reference but should not be used for current clinical interpretation without further validation.[5]

Table 2: Example of MIC Data Reporting for Test Isolates

| Isolate ID | Organism | Cefotiam MIC (µg/mL) | Interpretation |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[5][6][7][8]

-

Weighing: Accurately weigh a sufficient amount of this compound powder.

-

Dissolving: Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL).[5][6][7][8] The use of sonication is recommended to ensure complete dissolution.[7]

-

Sterilization: The stock solution should be prepared under aseptic conditions. Due to its solvent base, it cannot be autoclaved.

-

Storage: Aliquot the stock solution into sterile, single-use vials and store at -80°C for up to one year.[7] Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

-

Subculture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.

-

Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.

-

Suspension: Transfer the selected colonies into a tube containing sterile saline or CAMHB.

-

Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Final Dilution: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

Broth Microdilution Procedure

-

Plate Preparation: Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Drug Dilution:

-

Prepare an intermediate dilution of the this compound stock solution in CAMHB.

-

Add 50 µL of the appropriate Cefotiam concentration to the first well of each row to be tested, resulting in a total volume of 100 µL.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antibiotic.

-

-

Controls:

-

Growth Control: One well containing 100 µL of CAMHB inoculated with the bacterial suspension (no antibiotic).

-

Sterility Control: One well containing 100 µL of uninoculated CAMHB.

-

-

Inoculation: Add 50 µL of the final diluted bacterial inoculum (prepared in step 2.5) to each well, except for the sterility control. The final volume in each well will be 100 µL.

-

Incubation: Cover the plates with lids and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results

-

Examine Controls: Before reading the test wells, check the control wells. The sterility control should show no growth, and the growth control should show distinct turbidity.

-

Determine MIC: Using a reading aid (e.g., a viewing box with a dark background), examine the wells for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Mandatory Visualizations

Caption: Workflow for MIC determination by broth microdilution.

Caption: Serial dilution and inoculation process in a microtiter plate.

References

- 1. researchgate.net [researchgate.net]

- 2. szu.gov.cz [szu.gov.cz]

- 3. iacld.com [iacld.com]

- 4. goums.ac.ir [goums.ac.ir]

- 5. Cefotaxime: in vitro activity and tentative interpretive standards for disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cefotiam susceptibility testing criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nicd.ac.za [nicd.ac.za]

- 8. EUCAST: EUCAST - Home [eucast.org]

Application Notes and Protocols: Cefotiam Hexetil Hydrochloride Time-Kill Assay for Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action is attributed to the inhibition of bacterial cell wall synthesis.[1][3][4] Cefotiam hexetil hydrochloride, a prodrug of cefotiam, is orally administered and hydrolyzed to the active form, cefotiam, in the intestinal wall and blood. This application note provides a detailed protocol for performing a time-kill assay to evaluate the in vitro bactericidal activity of this compound against Staphylococcus aureus (S. aureus), a significant human pathogen.

Time-kill assays are crucial in preclinical antimicrobial drug development to determine the pharmacodynamic properties of an antibiotic, specifically its ability to kill a bacterial population over time.[5][6] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the bactericidal activity of antimicrobial agents.[5]

Mechanism of Action of Cefotiam

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary target of cefotiam is the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, cefotiam inhibits the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.[1][3][4]

Caption: Mechanism of action of Cefotiam against bacteria.

Experimental Protocol: Time-Kill Assay

This protocol outlines the steps to assess the bactericidal activity of this compound against S. aureus.

Materials:

-

This compound (analytical grade)

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA)

-

Phosphate-buffered saline (PBS), sterile

-

Sterile polypropylene tubes

-

Micropipettes and sterile tips

-

Spectrophotometer

-

Incubator (37°C)

-

Shaking incubator (37°C)

-

Spiral plater or manual plating supplies

-

Colony counter

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh overnight culture of S. aureus on a TSA plate, select 2-3 colonies and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking (200 rpm) for 2-4 hours to achieve a mid-logarithmic growth phase.

-

Adjust the bacterial suspension with sterile CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the adjusted suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

-

-

Preparation of this compound Concentrations:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in CAMHB) at a concentration of 100x the highest desired test concentration. The final solvent concentration should not exceed 1% and should be included in the growth control to assess any inhibitory effects.

-

Perform serial dilutions of the stock solution in CAMHB to achieve final concentrations equivalent to 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC) of cefotiam for the S. aureus strain being tested. The MIC should be determined beforehand using a standardized method such as broth microdilution.

-

-

Time-Kill Assay Execution:

-

Set up a series of sterile tubes for each cefotiam concentration, a growth control (no antibiotic), and a sterility control (no bacteria).

-

Add the appropriate volume of the diluted cefotiam solutions and the prepared bacterial inoculum to each tube to achieve the final desired concentrations and a starting bacterial density of approximately 5 x 10⁵ CFU/mL.

-

Incubate all tubes at 37°C with shaking (200 rpm).

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

-

Perform serial 10-fold dilutions of the collected aliquots in sterile PBS to prevent antibiotic carryover.

-

Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Collection and Analysis:

-

Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies.

-

Calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration.

-

Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL.

-

Caption: Workflow for the Cefotiam time-kill assay.

Data Presentation

The results of the time-kill assay should be summarized in a table to facilitate easy comparison of the different concentrations over time.

| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.25x MIC (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |

| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.70 | 5.71 |

| 2 | 6.85 | 6.10 | 5.45 | 4.88 | 4.15 | 3.52 |

| 4 | 7.98 | 6.52 | 5.11 | 4.21 | 3.40 | 2.89 |

| 6 | 8.75 | 7.23 | 5.38 | 3.85 | 2.95 | <2.00 |

| 8 | 9.10 | 7.95 | 5.95 | 4.10 | 3.10 | <2.00 |

| 24 | 9.25 | 8.80 | 7.50 | 5.50 | 4.20 | <2.00 |

Summary and Conclusion

This application note provides a comprehensive protocol for conducting a time-kill assay to evaluate the bactericidal activity of this compound against S. aureus. The detailed methodology, from inoculum preparation to data analysis, ensures reproducible and reliable results. The provided data table serves as an example of how to present the quantitative outcomes of such an assay. The visualization of the experimental workflow and the mechanism of action of cefotiam offer a clear understanding of the experimental process and the underlying principles of the antibiotic's function. This protocol is a valuable resource for researchers in microbiology and drug development engaged in the evaluation of antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. goums.ac.ir [goums.ac.ir]

Application Notes and Protocols for In Vitro Dissolution Testing of Cefotiam Hexetil Hydrochloride Tablets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil hydrochloride is a prodrug ester of the cephalosporin antibiotic cefotiam. As an orally administered antibiotic, the in vitro dissolution characteristics of its tablet formulation are a critical quality attribute, ensuring consistent drug release and bioavailability. These application notes provide detailed protocols for the in vitro dissolution testing of this compound tablets, aligning with general pharmacopeial principles. The methods described are designed to be a robust starting point for formulation development, quality control, and bioequivalence studies.

This compound is listed in the Japanese Pharmacopoeia (JP), and its dissolution performance is a key quality index for tablet formulations.[1][2][3] The drug substance is characterized as being very soluble in water and in 0.1 mol/L hydrochloric acid, a factor that influences the selection of an appropriate dissolution medium.[1]

Data Presentation

Quantitative dissolution data should be recorded systematically to allow for clear analysis and comparison between different formulations or batches. The following table provides a standardized format for data presentation.

Table 1: Dissolution Profile of this compound Tablets

| Time Point (minutes) | % Drug Dissolved - Vessel 1 | % Drug Dissolved - Vessel 2 | % Drug Dissolved - Vessel 3 | % Drug Dissolved - Vessel 4 | % Drug Dissolved - Vessel 5 | % Drug Dissolved - Vessel 6 | Mean (% Dissolved) | Standard Deviation | Relative Standard Deviation (%) |

| 5 | |||||||||

| 10 | |||||||||

| 15 | |||||||||

| 20 | |||||||||

| 30 | |||||||||

| 45 | |||||||||

| 60 |

Experimental Protocols

Two primary methods are detailed below, utilizing USP Apparatus 1 (Basket) and Apparatus 2 (Paddle), which are standard in pharmacopeial dissolution testing.

Protocol 1: USP Apparatus 2 (Paddle Method)

This method is often preferred for standard tablet formulations.

1. Materials and Equipment:

-

Dissolution Test Station (USP Apparatus 2) with paddles, vessels, and a constant temperature water bath.

-

This compound tablets.

-

Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (pH 1.2).

-

UV-Vis Spectrophotometer or a validated High-Performance Liquid Chromatography (HPLC) system.

-

Syringes and filters (e.g., 0.45 µm PVDF).

-

Calibrated timers, thermometers, and volumetric flasks.

2. Dissolution Test Parameters:

-

Apparatus: USP Apparatus 2 (Paddle).

-

Dissolution Medium: 0.1 N HCl.

-

Volume of Medium: 900 mL.

-

Temperature: 37 ± 0.5°C.

-

Paddle Speed: 50 rpm.

-